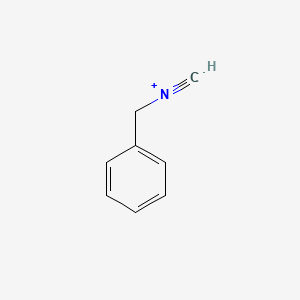

Benzene, (isocyanomethyl)-

Description

Historical Context and Evolution of Isocyanide Chemistry

The journey of isocyanide chemistry began in 1859 with the synthesis of the first isocyanide, allyl isocyanide. kirj.eemdpi.com For nearly a century, progress in this area was slow, with only a limited number of isocyanides known and few described reactions. kirj.ee A significant turning point came in 1958 when new methods for preparing isocyanides by dehydrating formamides were introduced, making these compounds much more accessible. kirj.ee This breakthrough paved the way for the development of the Ugi four-component reaction (U-4CR) a year later, a versatile one-pot reaction that involves mixing amines, carbonyl compounds, suitable acids, and isocyanides. kirj.eemdpi.com

The first naturally occurring isocyanide, xanthocillin, was discovered in 1957 from the mold Penicillium notatum and was later used as an antibiotic. wikipedia.orgresearchgate.net This discovery opened the door to the isolation of numerous other isocyanides from both terrestrial and marine sources. wikipedia.orgacs.org Despite their potential, the characteristic unpleasant odor of volatile isonitriles, described as "horrible" and "extremely distressing," may have initially deterred some researchers. wikipedia.org However, the unique reactivity of the isocyanide functional group, which contains a divalent carbon atom, sets it apart from other areas of organic chemistry and has fueled its continued investigation. kirj.ee

Significance of the Isocyanide Functional Group in Organic Synthesis and Coordination Chemistry

The isocyanide functional group (–N+≡C−) is an isomer of the nitrile group (–C≡N) and possesses a unique electronic structure that makes it a versatile building block in organic synthesis. wikipedia.org This functional group exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a wide array of reactions, most notably multicomponent reactions (MCRs) like the Ugi and Passerini reactions. wikipedia.orgresearchgate.net These MCRs are highly efficient for creating complex molecules in a single step, making them valuable tools in drug discovery and the synthesis of diverse compound libraries. frontiersin.org The electron-withdrawing nature of the isocyanide group also increases the acidity of the protons on the adjacent carbon atom. researchgate.net

In coordination chemistry, isocyanides act as ligands for most transition metals, behaving as electron-rich analogs of carbon monoxide. wikipedia.org They form stable complexes with metals, and this property is exploited in various catalytic processes. wikipedia.orgresearchgate.net For instance, aromatic isocyanides are better π-acceptors than their aliphatic counterparts due to the extended conjugation provided by the aromatic ring. acs.org The coordination of an isocyanide to a metal can increase its reactivity, a property that can be utilized in the design of targeted inhibitors for metalloproteins. acs.org

Overview of Current Research Trajectories for Benzene (B151609), (isocyanomethyl)-

Current research involving Benzene, (isocyanomethyl)- (benzyl isocyanide) is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science.

One significant area of focus is its application in multicomponent reactions . Benzyl (B1604629) isocyanide is frequently used as a key reagent in Ugi and Passerini reactions to generate complex molecular scaffolds, including peptidomimetics and polycyclic compounds. frontiersin.orgfrontiersin.org For example, a study demonstrated the use of benzyl isocyanide in an Ugi multicomponent reaction with chiral cyclic amino acids and cyclic ketones to create libraries of polycyclic scaffolds with potential biological activity. frontiersin.org

In the realm of medicinal chemistry , benzyl isocyanide has been investigated for its inhibitory effects on enzymes like heme oxygenases (HO). nih.gov Studies have shown that benzyl isocyanide is a potent inhibitor of human heme oxygenase-1 (hHO-1) and hHO-2, with low micromolar IC50 values. nih.gov This inhibitory action, which involves the coordination of the isocyanide to the verdoheme intermediate, suggests potential therapeutic applications. nih.gov

Furthermore, benzyl isocyanide is utilized in transition metal-catalyzed reactions . Research has explored its insertion into various chemical bonds, facilitated by palladium catalysts, to form a diverse range of nitrogen-containing compounds. mdpi.comsioc-journal.cn For instance, the dehydrogenative insertion of benzyl isocyanide into O-acyloximes has been shown to produce pyrrolediimines, which can then undergo further reactions to form complex heterocyclic systems. mdpi.com

The unique properties of the isocyanide group in benzyl isocyanide also make it a subject of interest in the development of bioorthogonal labeling strategies and as a ligand in the design of fluorescent probes for transition metals. frontiersin.org

Interactive Data Tables

Table 1: Properties of Benzene, (isocyanomethyl)-

| Property | Value | Source |

| IUPAC Name | isocyanomethylbenzene | nih.gov |

| Molecular Formula | C₈H₇N | nih.gov |

| Molecular Weight | 117.15 g/mol | nih.gov |

| CAS Number | 10340-91-7 | nih.gov |

| Appearance | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Density | Not specified in search results |

Table 2: Spectroscopic Data for Benzene, (isocyanomethyl)-

| Spectroscopic Technique | Key Features | Source |

| Infrared (IR) Spectroscopy | Strong absorption in the range of 2165–2110 cm⁻¹ | vedantu.com |

| ¹³C-NMR Spectroscopy | Signal in the range of 156-170 ppm | scripps.edu |

Structure

3D Structure

Properties

Molecular Formula |

C8H8N+ |

|---|---|

Molecular Weight |

118.16 g/mol |

IUPAC Name |

benzyl(methylidyne)azanium |

InChI |

InChI=1S/C8H8N/c1-9-7-8-5-3-2-4-6-8/h1-6H,7H2/q+1 |

InChI Key |

XHXRKVAUTBKFQT-UHFFFAOYSA-N |

Canonical SMILES |

C#[N+]CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, Isocyanomethyl

Classical and Foundational Approaches to Isocyanide Synthesis

The earliest methods for synthesizing isocyanides, including benzyl (B1604629) isocyanide, laid the groundwork for isocyanide chemistry. These approaches, while historically significant, often involve harsh conditions or toxic reagents.

The carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a historic method for the preparation of isocyanides from primary amines. core.ac.ukthieme-connect.com The reaction involves treating a primary amine, in this case, benzylamine, with chloroform (B151607) (CHCl₃) in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide. core.ac.ukwikipedia.org The base deprotonates chloroform to generate the highly reactive intermediate, dichlorocarbene (B158193) (:CCl₂). wikipedia.org This carbene then reacts with the primary amine to furnish the corresponding isocyanide. wikipedia.org

The reaction can be facilitated by a phase transfer catalyst, such as benzyltriethylammonium chloride, to improve the interaction between the aqueous base phase and the organic phase containing the amine and chloroform. wikipedia.org

Reaction Scheme for Hofmann Isocyanide Synthesis

| Reactants | Reagents | Product |

| Benzylamine | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | Benzene (B151609), (isocyanomethyl)- |

One of the earliest discovered routes to isocyanides involves the reaction of alkyl halides with silver cyanide (AgCN). thieme-connect.com When benzyl bromide or benzyl chloride is treated with silver cyanide, the major product is benzyl isocyanide. doubtnut.combrainly.in This outcome is attributed to the nature of the silver cyanide bond, which has significant covalent character. The nucleophilic attack occurs through the nitrogen atom rather than the carbon atom, leading to the formation of the isocyanide. This contrasts with the reaction using sodium or potassium cyanide, which are more ionic and primarily yield the nitrile (benzyl cyanide) via attack from the carbon atom. pearson.comtaylorandfrancis.com

Researchers have developed one-pot procedures where the isocyanide is prepared in situ from the alkylation of silver cyanide and then directly used in subsequent multicomponent reactions, such as the Ugi-Smiles coupling. thieme-connect.comresearchgate.netthieme-connect.com This approach avoids the isolation of the often malodorous isocyanide. thieme-connect.com

A valuable alternative to classical methods is the oxidation of 5-aminotetrazoles. orgsyn.orgorgsyn.org This method provides high yields of isocyanides under relatively mild conditions. orgsyn.org The synthesis of benzyl isocyanide via this route begins with the preparation of 5-benzylaminotetrazole (B13740642). orgsyn.orgorgsyn.org This precursor is synthesized by the reductive alkylation of 5-aminotetrazole (B145819) with benzaldehyde, followed by hydrogenation. orgsyn.orgorgsyn.org

The 5-benzylaminotetrazole is then oxidized to yield benzyl isocyanide. orgsyn.org A common procedure involves vigorous stirring of 5-benzylaminotetrazole in a two-phase system of dichloromethane (B109758) and aqueous sodium hydroxide at 0°C, followed by the addition of a cold aqueous solution of sodium hypobromite (B1234621) (NaOBr). orgsyn.orgorgsyn.org The reaction is nearly instantaneous, proceeding with the evolution of nitrogen gas. orgsyn.org The proposed mechanism involves a two-step process with an unstable pentaazafulvene intermediate that fragments to the isocyanide and two molecules of nitrogen. orgsyn.orgorgsyn.orggre.ac.uk This oxidation can also be achieved with other reagents like bromine or lead tetraacetate, or through anodic oxidation. orgsyn.orggre.ac.ukorganic-chemistry.org

Yield Data for Benzyl Isocyanide via 5-Aminotetrazole Oxidation

| Starting Material | Oxidizing Agent | Yield | Reference |

| 5-Benzylaminotetrazole | Sodium Hypobromite (NaOBr) | 84% | orgsyn.orgorgsyn.org |

Modern Strategies for the Preparation of Benzene, (isocyanomethyl)-

Contemporary methods for synthesizing benzyl isocyanide predominantly rely on the dehydration of N-substituted formamides. This two-step procedure, which involves the initial formylation of a primary amine followed by dehydration, is often referred to as the Ugi method and accounts for the vast majority of isocyanide syntheses performed today. rsc.org

The dehydration of N-benzylformamide is the most common and versatile route to benzyl isocyanide. beilstein-journals.orgnih.gov This transformation requires a dehydrating agent and typically a base to neutralize the acid generated during the reaction. beilstein-journals.orgrsc.org The general mechanism involves the activation of the formamide's carbonyl oxygen by the dehydrating agent, followed by base-mediated elimination to form the isocyanide. rsc.orgrsc.org

A variety of reagents have been developed to effect the dehydration of N-benzylformamide, each with its own set of advantages regarding reaction conditions, yield, and purity of the final product.

Phosphorus Oxychloride (POCl₃): Phosphorus oxychloride is the most frequently used dehydrating agent for this transformation, often in combination with a tertiary amine base like triethylamine (B128534) or pyridine. beilstein-journals.orgnih.govmdpi.comprimescholars.com The reaction is typically performed at low temperatures (e.g., 0°C) in a solvent such as dichloromethane (DCM). rsc.orgmdpi.comresearchgate.net Keeping the reaction medium basic is crucial to prevent hydrolysis of the isocyanide product. rsc.orgnih.gov Recent protocols have focused on improving the sustainability of this method, developing solvent-free conditions where triethylamine acts as both the base and the solvent, leading to excellent yields in minutes. mdpi.comnih.gov On a larger scale, a solution of N-benzylformamide in DCM with triethylamine can be treated slowly with POCl₃ at 0°C, resulting in a rapid conversion. rsc.org

Tosyl Chloride (TsCl): p-Toluenesulfonyl chloride (tosyl chloride) is a powerful dehydrating agent and serves as a valuable alternative to phosphorus-based reagents. beilstein-journals.orgsvkm-iop.ac.in The reaction is typically carried out in the presence of a base like pyridine. svkm-iop.ac.inthieme-connect.com More recent, greener methodologies have been developed that use tosyl chloride with sodium hydrogen carbonate as the base in an aqueous micellar environment, which works well for benzylic isocyanides. rsc.orgrsc.org This method can be performed at room temperature, avoiding the need for cooling. rsc.org

XtalFluor-E: XtalFluor-E ([Et₂NSF₂]BF₄) is a modern deoxofluorinating reagent that has proven effective for the dehydration of formamides to isocyanides. rsc.orgnih.govulaval.caresearchgate.net This reagent allows for the synthesis of a wide range of isocyanides, including benzyl isocyanide, in high yields (up to 99%). researchgate.net A key advantage is that the crude products often exhibit high purity, allowing them to be used directly in subsequent reactions without extensive purification. researchgate.net

Comparison of Dehydrating Agents for N-Benzylformamide

| Dehydrating Agent | Typical Base | Typical Solvent | Key Features |

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (DCM) or solvent-free | Most common method, rapid, high yields. rsc.orgnih.govmdpi.com |

| Tosyl Chloride (TsCl) | Pyridine, NaHCO₃ | Dichloromethane, Toluene (B28343), Water (micellar) | Powerful dehydrating agent, can be used in green conditions. beilstein-journals.orgrsc.orgsvkm-iop.ac.in |

| XtalFluor-E | Not always required | Dichloromethane | Modern reagent, high purity of crude product. researchgate.netopenalex.org |

Dehydration of N-Benzylformamides

Development of Non-Aqueous Workup Procedures in Formamide (B127407) Dehydration

The dehydration of N-substituted formamides is a cornerstone method for synthesizing isocyanides. Traditionally, this process, often employing reagents like phosphorus oxychloride (POCl₃), requires a meticulous aqueous workup to neutralize the acidic byproducts and remove excess dehydrating agents. rsc.org This aqueous workup is often problematic, as it can lead to the hydrolysis of the isocyanide product, requires large volumes of solvents for extraction, generates significant aqueous waste, and increases the chemist's exposure to the volatile and malodorous isocyanide compounds. rsc.orgmdpi.com

To circumvent these issues, research has focused on developing non-aqueous workup procedures. A significant breakthrough involves performing the dehydration of N-benzylformamide and then directly purifying the resulting benzyl isocyanide via dry column chromatography. rsc.orgmdpi.com In one approach, a solution of N-benzylformamide in a solvent like dichloromethane (DCM) is treated with triethylamine (NEt₃) and phosphorus oxychloride at 0 °C. rsc.org After the reaction is complete, the entire mixture is loaded directly onto a silica (B1680970) gel column for purification, completely avoiding contact with water. rsc.orgmdpi.com This method not only streamlines the process but also improves yields, enhances purity, and reduces the environmental impact by minimizing waste. rsc.org

Further refinement of this methodology has led to solvent-free conditions, which significantly boosts the sustainability of the synthesis. mdpi.com By using triethylamine itself as the solvent for the POCl₃-based dehydration, the reaction time can be reduced to as little as five minutes, with the product obtained in excellent yield. mdpi.com This solvent-free approach dramatically lowers the E-factor (Environmental factor), a key metric in green chemistry that quantifies the amount of waste generated per unit of product. mdpi.com

Table 1: Comparison of Workup Procedures for Benzyl Isocyanide Synthesis

| Dehydrating System | Solvent | Workup Procedure | Yield | Reference |

|---|---|---|---|---|

| POCl₃ / NEt₃ | Dichloromethane | Non-aqueous (direct column chromatography) | High | rsc.org |

Utilization of Difluorocarbene as a C1 Synthon from Primary Amines

A novel and efficient route to isocyanides, including benzyl isocyanide, involves the reaction of primary amines with difluorocarbene (:CF₂). organic-chemistry.orgnih.gov In this method, difluorocarbene, which acts as a C1 synthon (a single-carbon building block), is generated in situ from a stable precursor like sodium chlorodifluoroacetate (ClCF₂CO₂Na). organic-chemistry.orgacs.org This approach is lauded for its convenience and safety, as it avoids the use of highly toxic reagents such as metal cyanides or chloroform that are common in older isocyanide synthesis methods. organic-chemistry.orglookchem.com

The reaction is typically carried out by heating the primary amine (benzylamine for the synthesis of benzyl isocyanide) with sodium chlorodifluoroacetate in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). organic-chemistry.org The decarboxylation of the chlorodifluoroacetate at elevated temperatures generates the reactive difluorocarbene, which then reacts with the primary amine to yield the corresponding isocyanide. organic-chemistry.orgnih.gov This methodology demonstrates broad applicability, successfully converting various aryl, heteroaryl, benzyl, and alkyl amines into their isocyanide counterparts. organic-chemistry.orgacs.org The ability to functionalize complex, biologically active amines and amino acids late in a synthetic sequence highlights the practical utility of this method in fields like drug discovery. organic-chemistry.orgnih.gov

Table 2: Synthesis of Benzyl Isocyanide using Difluorocarbene

| Amine Substrate | Carbene Source | Base | Solvent | Temperature | Yield | Reference |

|---|

Conversion from Benzyl Halides via Trimethylsilyl (B98337) Cyanide and Silver Salts

An effective method for preparing benzyl isocyanides involves the direct conversion of benzyl halides using trimethylsilyl cyanide (TMSCN) in the presence of silver salts. thieme-connect.deorganic-chemistry.org This reaction provides a valuable alternative to formamide dehydration, especially when the precursor formamide is difficult to prepare. thieme-connect.de While methods converting tertiary alcohols to isocyanides using Lewis acids and TMSCN were known, they were not applicable to primary or benzylic systems. thieme-connect.deresearchgate.net

This procedure typically involves reacting a benzyl halide, such as benzyl bromide, with TMSCN and a silver salt like silver perchlorate (B79767) (AgClO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver triflate (AgOTf) in a solvent like dichloromethane (CH₂Cl₂). thieme-connect.deorganic-chemistry.org The reaction mechanism is proposed to proceed through the formation of a benzyl perchlorate intermediate, which is then attacked by TMSCN. thieme-connect.de A subsequent cleavage of the carbon-silicon bond, facilitated by the addition of aqueous sodium bicarbonate (NaHCO₃) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF), affords the final benzyl isocyanide product in excellent yields. thieme-connect.deorganic-chemistry.org The choice of the silver salt is crucial, with AgClO₄, AgBF₄, and AgOTf proving most effective. thieme-connect.de Notably, benzyl alcohols were found to be unsuitable substrates under these specific reaction conditions. organic-chemistry.org

Table 3: Synthesis of Substituted Benzyl Isocyanides from Benzyl Halides

| Benzyl Halide Substrate | Silver Salt | C-Si Cleavage Reagent | Yield | Reference |

|---|---|---|---|---|

| 4-tert-Butylbenzyl bromide | AgClO₄ | aq. NaHCO₃ | 99% | thieme-connect.de |

| 4-Methoxybenzyl bromide | AgClO₄ | aq. NaHCO₃ | 98% | thieme-connect.de |

| 4-Nitrobenzyl bromide | AgOTf | TBAF | 95% | thieme-connect.de |

Advancements in Sustainable and Efficient Routes for Benzene, (isocyanomethyl)- Synthesis

The development of non-aqueous workup procedures for formamide dehydration is a major step towards sustainability. rsc.org By eliminating the aqueous wash steps, these methods drastically reduce the generation of aqueous waste and the need for volatile organic extraction solvents, leading to a much lower E-factor. mdpi.comresearchgate.net The evolution towards completely solvent-free dehydration reactions, using an excess of a liquid base like triethylamine as both the base and solvent, further enhances the green credentials of this classic transformation by increasing reaction speed and minimizing solvent waste. mdpi.com

The use of difluorocarbene generated in situ from non-toxic precursors like sodium chlorodifluoroacetate represents another significant advance. organic-chemistry.orgnih.gov This route provides a safer and more environmentally friendly alternative to classical methods that rely on highly toxic chloroform or metal cyanides. organic-chemistry.org

Furthermore, the adoption of continuous flow technology for isocyanide synthesis offers enhanced safety and efficiency. rsc.org Flow chemistry minimizes the exposure of chemists to toxic and foul-smelling compounds by containing the reaction within a closed system. It also allows for the "make-and-use" of isocyanides, where the typically unstable product is generated and immediately consumed in a subsequent reaction step without isolation, preventing decomposition and reducing handling risks. rsc.org Similarly, mechanochemical methods, which use mechanical force (ball-milling) to drive reactions, are being explored to reduce or eliminate the need for bulk solvents, contributing to greener synthesis protocols. beilstein-journals.orgunica.it These advanced methodologies collectively represent a paradigm shift towards safer, more efficient, and environmentally responsible production of Benzene, (isocyanomethyl)-.

Reactivity and Reaction Mechanisms of Benzene, Isocyanomethyl

Multicomponent Reactions (MCRs) Involving Benzene (B151609), (isocyanomethyl)-

Benzyl (B1604629) isocyanide is a prominent substrate in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for the rapid construction of complex molecular scaffolds. nih.gov The unique electronic structure of the isocyanide functional group, with its divalent carbon atom, allows it to act as both a nucleophile and an electrophile, enabling its participation in a wide array of chemical transformations. beilstein-journals.org

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org This reaction is highly valued for its ability to generate peptide-like structures and diverse heterocyclic systems. beilstein-journals.org

The generally accepted mechanism of the Ugi reaction commences with the condensation of the aldehyde and the amine to form an imine. beilstein-journals.org This imine is then protonated by the carboxylic acid to generate an iminium ion. The isocyanide, in this case, benzyl isocyanide, then undergoes a nucleophilic attack on the iminium ion, leading to the formation of a key nitrilium ion intermediate. beilstein-journals.orgnih.gov This highly reactive intermediate is subsequently trapped by the carboxylate anion. beilstein-journals.orgnih.gov The final step of the reaction is an irreversible intramolecular acyl transfer known as the Mumm rearrangement, which yields the stable α-acylamino amide product. beilstein-journals.org The irreversibility of the Mumm rearrangement is the driving force for the entire reaction sequence.

The Ugi reaction employing benzyl isocyanide is a powerful tool for the synthesis of a wide variety of complex molecules, including peptidomimetics and polycyclic scaffolds. Peptidomimetics are compounds that mimic the structure and function of peptides and are of significant interest in drug discovery. The α-acylamino amide core structure generated by the Ugi reaction serves as an excellent starting point for the synthesis of these molecules.

Furthermore, by strategically choosing the input components, the Ugi reaction can be utilized to construct diverse heterocyclic systems. For instance, the intramolecular trapping of the nitrilium intermediate by a nucleophilic group present in one of the reactants can lead to the formation of various ring structures. nih.govnih.gov This "interrupted" Ugi reaction strategy has been successfully applied to the synthesis of a range of heterocycles. nih.gov

Table 1: Examples of Scaffolds Synthesized via Ugi Reaction Involving Benzyl Isocyanide or Related Amines

| Reactant 1 | Reactant 2 | Reactant 3 | Benzyl Isocyanide/Amine | Resulting Scaffold |

| Aldehyde | Amine | Carboxylic Acid | Benzyl Isocyanide | α-Acylamino Amide (Peptidomimetic) |

| 2-Aminophenol | Ketone | Acetic Acid | Benzyl Isocyanide | Benzoxazole (B165842) |

| Aldehyde | Benzylamine | Thioacetic Acid | Isocyanoacetate | Thiazole |

A notable variant of the Ugi reaction is the Ugi-Smiles reaction, where the carboxylic acid component is replaced by a phenol, typically an electron-deficient one. nih.gov In this reaction, the final Mumm rearrangement is substituted by a Smiles rearrangement. The mechanism is believed to involve the formation of a nitrilium ion, which is then attacked by the phenoxide. This is followed by an intramolecular aromatic nucleophilic substitution (SNAr) to yield an α-aryloxy amide. nih.gov

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, which involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgchemistnotes.com This reaction is typically carried out in aprotic solvents at high concentrations of reactants. organic-chemistry.org

The mechanism of the Passerini reaction is believed to proceed through a non-ionic pathway, particularly in aprotic solvents. nih.govorganic-chemistry.org It is proposed that the carbonyl compound and the carboxylic acid form a hydrogen-bonded adduct, which then reacts with the isocyanide in a concerted manner. nih.gov This leads to the formation of an α-adduct that subsequently rearranges to the final α-acyloxy amide product. beilstein-journals.org In polar solvents, an ionic mechanism involving the formation of a nitrilium ion intermediate, similar to the Ugi reaction, has also been proposed. wikipedia.org Benzyl isocyanide is a suitable isocyanide component for this reaction, leading to the formation of a variety of α-acyloxy amides.

Beyond the well-established Ugi and Passerini reactions, benzyl isocyanide participates in other three-component coupling processes, often leading to the synthesis of valuable heterocyclic structures. These reactions highlight the versatility of the isocyanide functional group in constructing complex molecular architectures.

For example, a Brønsted acid-catalyzed three-component reaction between 2-aminophenols, ketones, and isocyanides, including benzyl isocyanide, has been developed for the synthesis of benzoxazoles. nih.gov This reaction proceeds through the intramolecular trapping of a nitrilium ion intermediate by the adjacent phenolic group.

Furthermore, isocyanides can be involved in transition metal-catalyzed multicomponent reactions. For instance, palladium-catalyzed three-component coupling reactions involving the insertion of an isocyanide into a carbon-palladium bond have been utilized for the synthesis of heterocycles like oxazolines and benzoxazoles. google.com

Table 2: Overview of Multicomponent Reactions Involving Benzene, (isocyanomethyl)-

| Reaction Name | Components | Key Intermediate | Product |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Benzyl Isocyanide | Nitrilium Ion | α-Acylamino Amide |

| Ugi-Smiles Reaction | Aldehyde, Amine, Phenol, Benzyl Isocyanide | Nitrilium Ion | α-Aryloxy Amide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Benzyl Isocyanide | Concerted Adduct / Nitrilium Ion | α-Acyloxy Amide |

| Benzoxazole Synthesis | 2-Aminophenol, Ketone, Benzyl Isocyanide | Nitrilium Ion | Benzoxazole |

Reaction with Imines under Lewis Acid Catalysis

The reaction between benzyl isocyanide and imines is a fundamental process in isocyanide chemistry, often serving as a key step in more complex transformations like the Ugi four-component reaction. The electrophilicity of the imine carbon is often insufficient for direct attack by the isocyanide. Therefore, Lewis acids are employed as catalysts to activate the imine substrate.

The general mechanism involves the coordination of the Lewis acid (e.g., TiCl₄, Sc(OTf)₃) to the nitrogen atom of the imine. This coordination enhances the electrophilic character of the imine carbon, making it more susceptible to nucleophilic attack by the isocyanide carbon of Benzene, (isocyanomethyl)-. This attack results in the formation of a highly reactive nitrilium ion intermediate. This intermediate is not typically isolated but is trapped in situ by another nucleophile present in the reaction mixture, such as a carboxylate in the Ugi reaction, to yield a stable α-acylamino amide product. The efficiency and outcome of the reaction are highly dependent on the choice of Lewis acid, solvent, and the specific nature of the imine and isocyanide substrates.

Table 1: Lewis Acid Catalysis in Isocyanide Reactions with Imines

| Reactants | Lewis Acid | Key Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| Benzyl Isocyanide, Imine, Carboxylic Acid | TiCl₄ | Nitrilium Ion | α-Acylamino Amide | sigmaaldrich.com |

| Benzyl Isocyanide, Imine (in situ), Nucleophile | Various | Nitrilium Ion | Diverse Heterocycles | nih.gov |

Multicomponent Cycloadditions

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates structural features from each component. Benzyl isocyanide is a premier building block for a variety of MCRs, particularly those that yield cyclic or heterocyclic structures. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netcaltech.edu

The reactivity of benzyl isocyanide in these transformations stems from its ability to undergo α-addition to electrophiles like iminium ions or activated carbonyls, followed by interception of the resulting nitrilium intermediate by a third component. nih.gov While classic MCRs like the Passerini and Ugi reactions produce linear peptide-like structures, variations of these reactions can be designed to undergo subsequent cyclization, leading to a wide array of heterocyclic systems. caltech.edu For instance, by incorporating a second functional group into one of the starting materials, a post-MCR cyclization can be triggered, yielding lactams, piperazines, and other valuable peptidomimetic structures.

Formal cycloaddition MCRs, such as the [4+1] cycloaddition, utilize the isocyanide as a one-carbon synthon that reacts with a four-atom conjugated system (a heterodiene) to construct five-membered rings like pyrroles, imidazoles, and oxazoles. acs.org This approach highlights the versatility of benzyl isocyanide in building diverse molecular scaffolds through convergent, one-pot procedures.

Cycloaddition Reactions of Benzene, (isocyanomethyl)-

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Benzene, (isocyanomethyl)- participates in several modes of cycloaddition, leveraging the reactivity of both the isocyanide group and, in some cases, the adjacent benzylic position.

[3+2] Cycloadditions

In [3+2] cycloadditions, Benzene, (isocyanomethyl)- or its derivatives can serve as a three-atom component to react with a two-atom component (a dipolarophile), yielding five-membered heterocyclic rings. A prominent example of this reactivity is found in the Van Leusen pyrrole synthesis, which utilizes α-sulfonylated benzyl isocyanides like p-Toluenesulfonylmethyl isocyanide (TosMIC). cymitquimica.com

The mechanism involves the deprotonation of the carbon atom alpha to the isocyanide group by a base. The presence of the electron-withdrawing sulfonyl group in TosMIC renders this proton acidic, facilitating the formation of a stabilized carbanion. acs.org This anion acts as a 1,3-dipole synthon. It reacts with an electron-deficient alkene (the dipolarophile) via a Michael addition, followed by an intramolecular nucleophilic attack of the carbanion onto the isocyanide carbon. Subsequent elimination of the sulfinate leaving group leads to the formation of the aromatic pyrrole ring. nih.govcymitquimica.com This methodology provides a versatile route to a wide range of substituted pyrroles. acs.org

Table 2: Examples of [3+2] Cycloaddition with TosMIC

| Dipolarophile (Alkene) | Base | Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| α,β-Unsaturated Ester | NaH | DMSO/Ether | 3,4-Disubstituted Pyrrole | Varies | cymitquimica.com |

| α,β-Unsaturated Ketone | K₂CO₃ | MeOH | Polysubstituted Pyrrole | Good | cymitquimica.com |

| Nitroalkene | KOH | THF/EtOH | 3-Nitro-4-substituted Pyrrole | Varies | cymitquimica.com |

[3+3] Cycloadditions

The participation of Benzene, (isocyanomethyl)- in [3+3] cycloadditions to form six-membered rings is a less common and not as broadly documented reaction pathway compared to other cycloaddition modes. While there are reports of isocyanides reacting with nitrones in processes proposed to involve a [3+3] cycloaddition to yield five-membered rings, dedicated [3+3] annulations using benzyl isocyanide as the three-atom component are not well-established in the literature. This type of transformation generally requires a specific combination of a 1,3-dipole synthon and a three-atom coupling partner, a role that is not typically filled by benzyl isocyanide in its common reactivity patterns.

[4+2] Cycloadditions, including Polar Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). Benzene, (isocyanomethyl)- can function as a dienophile, where the C=N bond of the isocyanide group participates in the cycloaddition.

The reaction is particularly effective when there is a significant electronic difference between the diene and the dienophile, a scenario known as a polar or electron-demand Diels-Alder reaction. In a "normal-demand" Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The isocyanide group is moderately electron-withdrawing, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This makes Benzene, (isocyanomethyl)- a suitable dienophile for reactions with electron-rich dienes (which have a high-energy Highest Occupied Molecular Orbital, HOMO). This favorable HOMO-LUMO interaction accelerates the reaction rate and often enhances its regioselectivity. The resulting product is a substituted cyclohexene derivative containing a nitrogen atom incorporated into the newly formed ring.

Reactions with Chromones

Benzyl isocyanide derivatives have been shown to react with chromone systems, which contain an α,β-unsaturated ketone moiety, to generate complex heterocyclic products. Specifically, activated isocyanides like TosMIC undergo a formal [3+2] cycloaddition with coumarin derivatives, which are structurally analogous to chromones.

In a reported example, the reaction of TosMIC with 3-acetylcoumarin in the presence of a base leads to the formation of a chromeno[3,4-c]pyrrol-4-one. The reaction is believed to proceed via a mechanism similar to the Van Leusen pyrrole synthesis. The base generates a carbanion from TosMIC, which then acts as a nucleophile, attacking the electron-deficient double bond of the coumarin system (Michael addition). This is followed by an intramolecular cyclization onto the isocyanide carbon and subsequent elimination of the toluenesulfinate group to afford the fused pyrrole ring system. This reaction provides an efficient route to polycyclic heteroaromatic compounds containing both chromone and pyrrole motifs.

Organometallic Chemistry and Coordination Complexes of Benzene, (isocyanomethyl)-

The organometallic chemistry of Benzene, (isocyanomethyl)-, more commonly known as benzyl isocyanide, is a rich field characterized by the ligand's versatile coordination behavior. This versatility stems from its electronic properties, which allow it to act as both a strong σ-donor and a capable π-acceptor. These characteristics enable it to form stable complexes with a variety of transition metals, participate in unique insertion reactions, and form polynuclear structures with interesting properties.

Benzene, (isocyanomethyl)- as a Ligand in Transition Metal Complexes

Benzyl isocyanide is a well-established ligand in coordination chemistry, readily forming complexes with various transition metals. It has been utilized in the synthesis of ruthenium(II) complexes, for instance. The coordination of benzyl isocyanide to a metal center is typically through the terminal carbon atom of the isocyanide group.

Isocyanides, in general, are recognized as ligands that exhibit both σ-donor and π-acceptor capabilities, a property they share with the isoelectronic carbon monoxide (CO) molecule acs.orgrsc.org. The lone pair of electrons on the terminal carbon atom of the isocyanide group is donated to an empty d-orbital of the metal, forming a strong σ-bond acs.org. This σ-donation is a primary characteristic of isocyanide ligands.

In addition to σ-donation, isocyanides can accept electron density from filled d-orbitals of the metal into their empty π* antibonding orbitals acs.orgrsc.org. This process, known as π-backbonding, strengthens the metal-ligand bond. The extent of π-backbonding depends on the energy of the metal d-orbitals and the nature of the substituent on the isocyanide. For benzyl isocyanide, the benzyl group influences these electronic properties. Generally, aryl and alkyl isocyanides are considered strong σ-donors and moderate π-acceptors acs.org. The π-acceptor strength of isocyanides is typically weaker than that of CO rsc.org. The balance of these donor and acceptor characteristics is crucial in determining the stability and reactivity of the resulting metal complexes.

Table 1: Comparison of Ligand Properties

| Property | Description |

| σ-Donation | Donation of the carbon lone pair to the metal center. |

| π-Acceptance | Acceptance of electron density from the metal into the C≡N π* orbitals. |

| Bonding Mode | Typically coordinates terminally to a single metal center, but can also act as a bridging ligand. |

A notable reaction involving benzyl isocyanide is its role in the formation of phosphaalkene-containing complexes. This transformation has been demonstrated in an atom-economical synthesis where benzyl isocyanide reacts with a zirconium-phosphido complex.

Benzyl isocyanide has been shown to undergo insertion reactions into metal-heteroatom bonds. A specific example is the 1,1-insertion of benzyl isocyanide into the zirconium-phosphorus (Zr-P) bond of the complex (N3N)ZrPHPh, where N3N is N(CH2CH2NSiMe3)33-. This reaction initially forms the insertion product (N3N)Zr[C(PHPh)=NCH2Ph].

Interestingly, this initial insertion product undergoes a thermal rearrangement to yield a phosphaalkene-containing complex, (N3N)Zr[N(CH2Ph)C(H)=PPh]. This reaction sequence represents a novel method for the formation of a P=C bond.

Table 2: Spectroscopic Data for the Insertion and Rearrangement Products

| Compound | 31P NMR (ppm) | 1H NMR (ppm, PH) | JPH (Hz) | IR (cm-1, νCN or νPC) |

| (N3N)Zr[C(PHPh)=NCH2Ph] | Not specified | 6.038 | 259 | 1705 (νCN) |

| (N3N)Zr[N(CH2Ph)C(H)=PPh] | 240.2 | Not applicable | Not applicable | Not specified |

Luminescent Metal Complexes Incorporating Benzene, (isocyanomethyl)- Ligands

Isocyanide ligands have been widely incorporated into luminescent transition metal complexes, where they can play significant structural and electronic roles acs.org. They can act as terminal ligands, influencing the excited-state character and dynamics of the complex acs.org. The strong ligand field created by π-acceptor isocyanide ligands can shift metal-centered states to higher energies, which can favor luminescence from metal-to-ligand charge transfer (MLCT) states nih.govnih.gov.

In some cases, the isocyanide itself can be the chromophoric ligand, meaning the electronic transitions responsible for luminescence are localized on the isocyanide acs.org. While the field of luminescent isocyanide complexes is broad, with many examples involving various aryl and alkyl isocyanides in complexes of metals like iridium(III), ruthenium(II), and platinum(II), specific examples detailing the photophysical properties of complexes containing the benzyl isocyanide ligand are not prominently featured in the surveyed literature. However, based on the general principles, the electronic properties of the benzyl group would be expected to influence the energy of the MLCT and ligand-centered excited states, thus tuning the emission color and efficiency of a potential luminescent complex.

Benzene, (isocyanomethyl)- as a Bridging Ligand in Polynuclear Structures

In addition to acting as a terminal ligand, the isocyanide functional group can also bridge two or more metal centers, leading to the formation of polynuclear complexes acs.orgrsc.org. In this bridging mode, the isocyanide ligand is typically bent rsc.org. This ability to form polynuclear structures is a key feature of isocyanide chemistry.

A pertinent example that illustrates this bridging capability involves a close derivative of benzyl isocyanide. The thermal treatment of [Mn(CO)5(o-CH2C6H4NC)] leads to the formation of a dimeric complex, [Mn(CO)4(o-CH2C6H4NC)]2. In this dimer, the o-isocyanobenzyl moiety acts as a bridging ligand, connecting two Mn(CO)4 units. This demonstrates how a ligand structurally similar to benzyl isocyanide can facilitate the assembly of polynuclear metal complexes.

Radical Reactions of Benzene, (isocyanomethyl)-

Benzene, (isocyanomethyl)- is also an active participant in radical reactions. The isocyano group can act as a radical acceptor, and the benzylic position is susceptible to radical formation. These characteristics have been exploited in various synthetic methodologies, particularly those promoted by visible light.

In the realm of photoredox catalysis, Benzene, (isocyanomethyl)- can function in roles beyond that of a simple substrate. Recent studies have explored the ability of isocyanides to participate in visible-light-mediated transformations. nih.gov While often reacting as radical acceptors, their electronic properties also allow them to engage in electron transfer processes. In certain oxidative functionalizations, isocyanides can act as electron acceptors, facilitating the generation of radical intermediates from other starting materials under photocatalytic conditions. nih.govrsc.org This reactivity is part of a growing field investigating the diverse roles of isocyanides in photochemistry. nih.gov

The benzylic C-H bond in Benzene, (isocyanomethyl)- is relatively weak and susceptible to hydrogen atom abstraction, leading to the formation of a resonance-stabilized benzyl radical. masterorganicchemistry.com This stability is due to the delocalization of the unpaired electron into the aromatic π-system. rsc.orgmasterorganicchemistry.com This radical can then participate in various subsequent reactions, including recombination or addition to other molecules. rsc.orgnih.gov

Furthermore, isocyanides are well-known precursors to imidoyl radicals, which are isoelectronic with acyl radicals. scirp.org The addition of a carbon- or heteroatom-centered radical to the isocyanide carbon of Benzene, (isocyanomethyl)- generates an imidoyl radical intermediate. nih.govresearchgate.net Under certain oxidative conditions, these imidoyl radicals can be precursors to acyl radicals, expanding the synthetic utility of isocyanide-based radical chemistry. beilstein-journals.org

Table 2: Bond Dissociation Energies Relevant to Radical Formation

| Bond | Bond Dissociation Energy (kcal/mol) | Significance |

| C₆H₅CH₂-H | ~90 | Relatively weak, facilitating benzyl radical formation. uchicago.edu |

| C₆H₅-H | ~111 | Stronger than benzylic C-H, making benzylic abstraction preferential. |

Role of Imidoyl Radicals in Organic Synthesis

The generation of imidoyl radicals from the reaction of Benzene, (isocyanomethyl)- with radical species is a cornerstone of its use in radical-mediated synthesis. nih.gov These imidoyl radicals (C₆H₅CH₂-N=C•-R) are versatile intermediates that can undergo a variety of transformations. nih.govresearchgate.net

Key synthetic applications involving imidoyl radicals include:

Cyclization Reactions: Imidoyl radicals can undergo intramolecular cyclization onto adjacent aromatic rings or other unsaturated systems, leading to the formation of nitrogen-containing heterocycles such as quinolines and phenanthridines. nih.govresearchgate.net

Intermolecular Additions: They can add to alkenes and alkynes, creating new carbon-carbon bonds and more complex molecular scaffolds. researchgate.net

Multicomponent Reactions: Isocyanides are excellent partners in multicomponent reactions where a radical addition to the isocyanide initiates a cascade of events, incorporating several different molecules into the final product. nih.gov

The synthetic power of these intermediates lies in their ability to construct complex nitrogen-containing molecules from simple precursors under mild, radical-based conditions. researchgate.net

Rearrangement Reactions Involving Benzene, (isocyanomethyl)-

The reactivity of the isocyanide group in Benzene, (isocyanomethyl)- is a focal point for a variety of molecular rearrangements. These reactions often proceed through complex mechanistic pathways, leading to the formation of structurally diverse and often novel chemical entities.

Smiles Rearrangements in Coupling Processes

The Smiles rearrangement, a well-established intramolecular nucleophilic aromatic substitution, finds a modern application in multicomponent reactions involving Benzene, (isocyanomethyl)-. Specifically, in Ugi and Passerini-type couplings, the conventional carboxylic acid component can be effectively replaced by electron-deficient phenols, such as o-nitrophenol, p-nitrophenol, or salicylic derivatives. organic-chemistry.org This substitution paves the way for a tandem reaction sequence culminating in an irreversible Smiles rearrangement. organic-chemistry.org

Similarly, the Passerini-Smiles reaction commences with the activation of an aldehyde by the acidic phenol, which is then attacked by the isocyanide. nih.gov The resulting nitrilium ion is subsequently trapped by the phenoxide, leading to a phenoxyimidate adduct. nih.gov An irreversible Smiles rearrangement of this adduct is the key step, yielding an α-aryloxy amide. nih.gov The efficiency of these reactions is notably higher with highly activated phenols. researchgate.net

| Reactants (General) | Reaction Type | Key Intermediate | Product Type |

| Aldehyde, Amine, Benzene, (isocyanomethyl)-, Electron-deficient Phenol | Ugi-Smiles | O-aryl imidate | N-aryl amide |

| Aldehyde, Benzene, (isocyanomethyl)-, Electron-deficient Phenol | Passerini-Smiles | Phenoxyimidate adduct | α-aryloxy amide |

Thermal Rearrangements Leading to Novel Structural Architectures

Thermal activation of Benzene, (isocyanomethyl)- can induce profound structural reorganizations, leading to the formation of novel and often unexpected molecular architectures. A notable example is its reaction with a zirconium-phosphorus bonded complex, (N3N)ZrPHPh. The initial step involves the insertion of the isocyanide into the Zr-P bond. Subsequent thermal treatment of the resulting 1,1-insertion product triggers a rearrangement, culminating in the formation of a phosphaalkene-containing complex. This transformation represents an atom-economical approach to the synthesis of such phosphorus-containing functionalities.

Another fundamental thermal rearrangement of isocyanides, including Benzene, (isocyanomethyl)-, is their isomerization to the corresponding nitriles. This process involves the migration of the benzyl group from the nitrogen to the carbon atom of the isocyanide moiety. The kinetics and mechanism of this unimolecular rearrangement have been the subject of detailed studies, providing insights into the transition state and the energetic barriers of such transformations.

These thermal rearrangements highlight the versatility of Benzene, (isocyanomethyl)- as a precursor for generating unique structural motifs that might be challenging to access through conventional synthetic routes.

Mechanistic Aspects of Mumm Rearrangement in Isocyanide-Based Reactions

The Mumm rearrangement is a cornerstone of isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, serving as the final and irreversible step that drives these transformations to completion. researchgate.net In the context of reactions involving Benzene, (isocyanomethyl)-, the Mumm rearrangement plays a crucial role in the formation of the stable bis-amide products characteristic of the Ugi reaction.

The generally accepted mechanism of the Ugi reaction commences with the condensation of an amine and a carbonyl compound to form an imine. nih.gov The nucleophilic attack of the isocyanide, such as Benzene, (isocyanomethyl)-, on the imine generates a highly reactive nitrilium intermediate. nih.gov This intermediate is then trapped by a carboxylic acid, leading to an acyl-imidate intermediate. rsc.org

The final step is the Mumm rearrangement, which involves an intramolecular acyl transfer from the oxygen atom to the nitrogen atom of this intermediate. rsc.org This rearrangement is thermodynamically favorable and irreversible, effectively pulling the preceding equilibria towards the formation of the final α-acetamido carboxamide product. researchgate.net

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the intricate details of the Ugi reaction mechanism, including the Mumm rearrangement. researchgate.net These studies provide valuable insights into the transition state geometries and activation energies of the elementary steps, further elucidating the factors that govern the efficiency and selectivity of this powerful synthetic tool. While specific computational data for the reaction with Benzene, (isocyanomethyl)- is not extensively detailed in the provided search results, the general principles and mechanistic pathways are directly applicable.

Applications in Organic Synthesis and Advanced Materials Science

Synthesis of Diverse Heterocyclic Scaffolds

The ability of benzyl (B1604629) isocyanide to act as a C1 synthon has made it an invaluable tool in heterocyclic chemistry. It readily participates in multicomponent reactions (MCRs), providing a convergent and atom-economical approach to a variety of heterocyclic systems.

Benzyl isocyanide serves as a key building block in the synthesis of several important five-membered heterocyclic rings.

Benzimidazoles: The reaction of o-phenylenediamines with aldehydes in the presence of a catalyst can lead to the formation of benzimidazoles. While direct use of benzyl isocyanide is less common, related isocyanide-based methodologies are prevalent in their synthesis. For instance, 1-benzyl-2-phenyl-benzimidazole has been synthesized in high yield via microwave-assisted reactions. mdpi.com

Benzothiazoles: The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with various functional groups. Although direct examples using benzyl isocyanide are not prevalent in the provided search results, the analogous reaction with benzyl halides and o-aminobenzenethiol proceeds under mild conditions to afford benzothiazoles in high yields. whiterose.ac.uk This suggests the potential for developing synthetic routes utilizing benzyl isocyanide.

Oxazoles: Isocyanides are crucial reagents in the synthesis of oxazoles. For example, the coupling of an acyl chloride with an isocyanide can afford 2,5-disubstituted oxazoles. chemicalbook.com Palladium-catalyzed reactions between o-aminophenols and isocyanides also yield 2-aminobenzoxazoles. ijpbs.com

Pyrroles: Isocyanide-based multicomponent reactions are an efficient tool for the synthesis of polysubstituted pyrroles. acs.org These reactions offer a one-pot, domino procedure that is environmentally friendly and material-efficient. acs.org

Imidazoles: Benzyl isocyanide derivatives are utilized in the synthesis of 1,4-diaryl-1H-imidazoles through a copper-catalyzed reaction involving an N-arylformimidate intermediate. nih.gov Furthermore, the van Leusen imidazole (B134444) synthesis, a well-established method, employs tosylmethyl isocyanide (TosMIC), a related α-metallated isocyanide, for the preparation of various imidazole derivatives. mdpi.comeurekaselect.com

The following table summarizes the types of heterocyclic scaffolds synthesized using isocyanide-based methods.

| Heterocyclic Scaffold | Synthetic Method | Key Reactants |

| Benzimidazoles | Microwave-assisted condensation | o-phenylenediamine, Benzaldehyde |

| Benzothiazoles | One-pot tandem reaction | o-aminobenzenethiol, Benzyl halides |

| Oxazoles | Coupling Reaction | Acyl chloride, Isocyanide |

| Pyrroles | Multicomponent Reaction | Various starting materials, Isocyanide |

| Imidazoles | Copper-catalyzed reaction | N-arylformimidate, Benzyl isocyanide derivative |

Benzyl isocyanide is implicated in the synthesis of more complex, fused nitrogen-containing aromatic systems. The Groebke-Blackburn-Bienaymé reaction, a three-component reaction involving an aminopyrazine, an aldehyde, and an isocyanide, provides rapid access to the 3-Aminoimidazo[1,2-a]pyrazine scaffold. organic-chemistry.org These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

The utility of benzyl isocyanide extends to the synthesis of oxygen-containing heterocyclic systems.

Benzoxazoles: Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides provides a route to 2-aminobenzoxazoles under mild conditions. chemicalbook.comwjpsonline.com Furthermore, azide-isocyanide cross-coupling reactions catalyzed by palladium complexes can be employed to synthesize various benzoxazole (B165842) derivatives. acs.orgnih.gov

Benzopyran Derivatives: Isocyanide-based multicomponent reactions (I-MCRs) are a powerful and environmentally friendly method for synthesizing a wide range of benzopyran derivatives. researchgate.netrsc.org These reactions proceed in a one-pot fashion and are highly efficient in terms of material usage. researchgate.netrsc.org For example, benzo[a]pyrano[2,3-c]phenazines can be synthesized in good yields through a three-component reaction of benzo[a]phenazin-5-oles, isocyanides, and dialkyl acetylenedicarboxylates. kab.ac.ug

While benzyl cyanide is more commonly cited for the C3-cyanation of indoles, figshare.comacs.org isocyanide-based routes to indole (B1671886) derivatives are also known. For instance, the copper(I) oxide-catalyzed cyclization of o-(α-cyanoalkyl)phenyl isocyanides can produce 3-alkyl-3-cyano-3H-indoles. oup.com Additionally, selective synthesis of methyl 1-benzyl-1H-indole-3-carboxylates has been achieved using palladium-catalyzed reactions. beilstein-journals.org

Preparation of Functionalized Aliphatic and Aromatic Compounds

Beyond the synthesis of heterocyclic systems, benzyl isocyanide is a valuable reagent for the preparation of functionalized aliphatic and aromatic compounds, most notably α-amino acids and their derivatives.

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are central to the synthesis of α-amino acids and peptides. nih.gov These reactions allow for the construction of peptide-like structures from simple starting materials. nih.gov

The Strecker synthesis, a classic method for preparing α-amino acids, involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide. masterorganicchemistry.com While this method traditionally uses cyanide salts, isocyanides can be seen as synthetic equivalents in related transformations. The Ugi tetrazole synthesis, an isocyanide-based multicomponent reaction, provides access to α-amino acid-bioisosteric α-amino tetrazoles. nih.gov

In the realm of peptide synthesis, isocyanides play a role in the formation of peptide bonds. Solid-phase peptide synthesis (SPPS) is a widely used technique, and strategies involving benzyl-based protecting groups are common. Branched peptides can be synthesized using a side-chain benzyl ester as a precursor to a hydrazide, which can then be used to assemble a branched peptide chain. nih.gov

The following table details the application of benzyl isocyanide and related compounds in the synthesis of functionalized molecules.

| Functionalized Compound | Synthetic Method | Key Features |

| α-Amino Acids | Ugi and Passerini Reactions | Multicomponent, convergent synthesis of peptide-like structures. |

| α-Amino Tetrazoles | Ugi Tetrazole Synthesis | Bioisosteric replacement of the carboxylic acid group. |

| Peptides | Solid-Phase Peptide Synthesis | Use of benzyl-based protecting groups. |

| Branched Peptides | Side-chain modification | Use of a side-chain benzyl ester as a precursor. |

Carbamothioates

The synthesis of carbamothioates, a class of compounds with reported antimicrobial, antifungal, and herbicidal properties, can be unexpectedly achieved through the reaction of arylmethyl isocyanides like benzyl isocyanide with xanthate esters. A study reported a sodium hydride-mediated reaction in dimethylformamide (DMF) that yields carbamothioates. For instance, the reaction of O-(2-methylbenzyl) S-methyl dithiocarbonate with benzyl isocyanide produced O-(2-methylbenzyl) benzylcarbamothioate in an 81% yield. This reaction provides an alternative route to these valuable compounds, with a proposed mechanism supporting the unexpected formation.

The research compared these results with carbamothioates obtained from the condensation of corresponding benzylamines and xanthate esters, which yielded similar products. This suggests a potential hydrolysis of the isocyanide to the amine under the reaction conditions, followed by condensation.

Table 1: Synthesis of Carbamothioates from Benzyl Isocyanide Derivatives and Xanthate Esters

| Xanthate Ester Reactant | Isocyanide Reactant | Product | Yield (%) |

|---|---|---|---|

| O-(2-methylbenzyl) S-methyl dithiocarbonate | Benzyl isocyanide | O-(2-methylbenzyl) benzylcarbamothioate | 81 |

| O-(3-methoxybenzyl) S-methyl dithiocarbonate | 4-fluorobenzyl isocyanide | O-(3-methoxybenzyl) (4-fluorobenzyl)carbamothioate | 83 |

| O-(3-methoxybenzyl) S-methyl dithiocarbonate | 4-chlorobenzyl isocyanide | O-(3-methoxybenzyl) (4-chlorobenzyl)carbamothioate | 79 |

O- and N-Arylamides

Benzyl isocyanide is a key component in three-component coupling reactions for the synthesis of O- and N-arylamides. sigmaaldrich.comsigmaaldrich.comscbt.com These multicomponent reactions are highly valued in organic synthesis for their efficiency in building molecular complexity in a single step. nih.gov

In one such application, a multicomponent reaction involving 3-arylidene-3H-indolium salts, amines, and isocyanides like benzyl isocyanide has been developed to produce a series of aryl(indol-3-yl)acetimidamides, which are precursors to N-arylamides. nih.gov The reaction proceeds in high yields (up to 96%) and demonstrates the utility of benzyl isocyanide in creating complex nitrogen-containing molecules. For example, the reaction of an indolium salt with p-anisidine (B42471) and benzyl isocyanide yielded the corresponding N-arylimidamide. Interestingly, the study found that using benzyl isocyanide and p-anisidine gave a better yield compared to the alternative combination of p-methoxyphenyl isocyanide and benzylamine, highlighting the specific reactivity of benzyl isocyanide in this transformation. nih.gov

Table 2: Synthesis of N-Arylacetimidamides using Benzyl Isocyanide

| Indolium Salt Reactant | Amine Reactant | Product | Yield (%) |

|---|---|---|---|

| Salt 1a | p-Anisidine | N-(4-Methoxyphenyl)-2-(1-benzyl-1H-indol-3-yl)-2-phenylacetimidamide | 96 |

| Salt 1a | 4-Chloroaniline | N-(4-Chlorophenyl)-2-(1-benzyl-1H-indol-3-yl)-2-phenylacetimidamide | 89 |

| Salt 1b | 4-Chloroaniline | N-Benzyl-2-(1-benzyl-1H-indol-3-yl)-N'-(4-chlorophenyl)-2-(4-methoxyphenyl)acetimidamide | 82 |

| Salt 1c | 4-Bromo-2-chloroaniline | N-Benzyl-2-(1-benzyl-1H-indol-3-yl)-N'-(4-bromo-2-chlorophenyl)-2-phenylacetimidamide | 55 |

Substituted Styrenes and Vinyl Isocyanides

While the direct synthesis of substituted styrenes from benzyl isocyanide is not a widely documented application, the compound's isocyanide functionality is crucial in the synthesis of related unsaturated compounds like vinyl isocyanides. Vinyl isocyanides are valuable synthetic intermediates. nih.gov

A general method for synthesizing vinyl isocyanides involves the Wittig-type reaction of isocyanomethylenetriphenylphosphorane with various aldehydes. nih.gov This phosphorane reagent is generated in situ from its corresponding phosphonium (B103445) salt. The isocyanide group, the core functional group in Benzene (B151609), (isocyanomethyl)-, is essential for the formation of the final vinyl isocyanide product. This reaction demonstrates excellent E-selectivity for aliphatic and certain aromatic aldehydes, while Z-olefins are predominantly formed with ortho-substituted aryl aldehydes. The resulting vinyl isocyanides can be used in further reactions, such as the Ugi multicomponent reaction, to synthesize complex polyheterocycles. nih.gov

Catalytic Applications Utilizing Benzene, (isocyanomethyl)-

The isocyanide group in Benzene, (isocyanomethyl)- allows it to function as a versatile ligand in organometallic chemistry and as a reactant in various metal-catalyzed transformations.

Homogeneous Catalysis

In homogeneous catalysis, benzyl isocyanide can act as a ligand, influencing the properties and reactivity of metal centers. Isocyanides are known to be strong σ-donors and can also exhibit π-acceptor properties, making them valuable in the design of catalysts. researchgate.net For example, research into cobalt chelate complexes showed that reaction with benzyl isocyanide resulted in an oxidative addition to form a new complex, demonstrating the isocyanide's ability to participate directly in reactions at the metal center. researchgate.net This reactivity as a non-innocent ligand, where the ligand itself is involved in the chemical transformation, opens avenues for designing novel catalytic cycles.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and isocyanides like benzyl isocyanide have emerged as practical C1 building blocks in these reactions. nih.gov A common mechanistic step involves the 1,1-migratory insertion of an isocyanide into an aryl-palladium bond, forming an imidoyl palladium intermediate. This intermediate can then undergo further reactions to generate a variety of nitrogen-containing products. nih.gov

A specific example is the efficient palladium-catalyzed cross-coupling reaction of azides with isocyanides to produce unsymmetrical carbodiimides. rsc.orgrsc.org While this reaction works well for many isocyanides, the use of benzyl isocyanide resulted in a moderate yield, which was attributed to potential steric effects and its specific reactivity. rsc.org This protocol is notable for its broad substrate scope, including aryl, benzyl, and alkyl azides, and its tolerance of various functional groups. rsc.org The reaction is proposed to proceed through the formation of a palladium nitrene species, followed by the insertion of the isocyanide and subsequent reductive elimination to yield the carbodiimide (B86325) product. rsc.org

Table 3: Overview of Palladium-Catalyzed Reactions Involving Isocyanide Insertion

| Reaction Type | Coupling Partners | Product Class |

|---|---|---|

| Imidoylative Stille Coupling | Organotin reagents, Aryl halides, Isocyanides | Imines |

| Imidoylative Suzuki Coupling | Organoboron reagents, Aryl halides, Isocyanides | Imines |

| Imidoylative Sonogashira Coupling | Terminal alkynes, Aryl halides, Isocyanides | α,β-Alkynyl imines |

| Azide-Isocyanide Coupling | Azides, Isocyanides | Carbodiimides |

| Intramolecular Cyclization | o-alkynylphenyl isocyanides, Amines/Alcohols | Indolo[1,2-a]quinolines |

Iridium and Molybdenum-Catalyzed Transformations

Beyond palladium, other transition metals like iridium and molybdenum also catalyze important transformations involving isocyanides.

Iridium-Catalyzed Transformations: Iridium complexes are known to be effective catalysts for various organic reactions, including C-H bond functionalization. nih.gov Benzyl isocyanide can be employed as a ligand in iridium complexes. For instance, its use as a coligand in [Ir(H)₂(IMes)(α-¹³C₂-carboxyimine)L] complexes has been studied to gain mechanistic insights into systems hyperpolarized with para-hydrogen, which has applications in magnetic resonance imaging. sigmaaldrich.com

Molybdenum-Catalyzed Transformations: Molybdenum-based catalysts are particularly effective for transformations of isocyanides into other functional groups. researchgate.net A notable example is the molybdenum-catalyzed conversion of isocyanides to isothiocyanates using elemental sulfur. researchgate.net This reaction provides a direct route to isothiocyanates, which are valuable intermediates in organic synthesis and are found in many biologically active natural products. researchgate.net Molybdenum catalysts are also used in a variety of other reactions, including olefin metathesis and epoxidation, showcasing the broad utility of this metal in catalysis. imoa.inforsc.org

Organic Photoredox Catalysis

Benzene, (isocyanomethyl)- and related aromatic isocyanides have emerged as versatile participants in the field of organic photoredox catalysis, a branch of chemistry that uses visible light to drive chemical reactions under mild conditions. nih.gov In this context, isocyanides can play a dual role: they can act as radical traps to form new chemical bonds, or they can function directly as organic photocatalysts. nih.gov

Recent research has demonstrated that aromatic isocyanides can serve as catalytic single electron acceptors, harvesting visible light to promote the generation of alkyl and acyl radicals from various precursors. researchgate.net This capability allows for the development of green, photoredox-catalyzed chemical methodologies. researchgate.net One notable application is the three-component cross-dehydrogenative coupling of tertiary aromatic amines with isocyanides and water, which produces amides in high yields under mild, metal-free oxidative conditions. nih.gov In such reactions, the aromatic isocyanide can be directly photoexcited to initiate the process. nih.gov

Furthermore, even a catalytic amount of an aromatic isocyanide can promote the oxidative coupling of N-phenyl-1,2,3,4-tetrahydroisoquinoline with a variety of nucleophiles, showcasing their potential as a new, highly tunable class of organic visible-light photocatalysts. nih.gov The unique reactivity of the isocyanide group allows it to act as an excellent geminal radical acceptor, forming an imidoyl radical intermediate upon the addition of a radical species. nih.govnih.gov This intermediate is central to numerous transformations, including intramolecular cyclizations and multicomponent reactions leading to valuable molecular scaffolds. nih.govresearchgate.net This reactivity has been harnessed in photomicellar catalyzed systems for the synthesis of amides, highlighting the method's applicability in aqueous environments. acs.org

Contributions to Combinatorial Chemistry and Chemical Library Generation

Benzene, (isocyanomethyl)- is a cornerstone building block in combinatorial chemistry, primarily due to its utility in isocyanide-based multicomponent reactions (IMCRs). acs.org These reactions, most notably the Passerini three-component reaction and the Ugi four-component reaction, are powerful tools for rapidly generating large and diverse collections of complex molecules from simple starting materials in a single step. mdpi.comnih.gov The efficiency, high atom economy, and operational simplicity of IMCRs make them ideal for creating the chemical libraries essential for drug discovery and materials science. nih.govnih.govresearchgate.net

The Ugi reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide—such as Benzene, (isocyanomethyl)- —to produce α-acylamino amide products. beilstein-journals.orgnih.gov By systematically varying each of the four components, chemists can generate vast libraries of structurally distinct molecules. nih.gov This approach accelerates the exploration of chemical space, which is critical for identifying new drug candidates or materials with desired properties. nih.govuomustansiriyah.edu.iq Similarly, the Passerini reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, provides direct access to α-hydroxy carboxamides and has been used to synthesize libraries of monomers for polymer creation. researchgate.netnih.gov

The versatility of IMCRs allows for the incorporation of a wide array of functional groups, leading to the synthesis of complex structures like peptides, peptidomimetics, and various heterocycles. beilstein-journals.orgbeilstein-journals.org Benzene, (isocyanomethyl)- is particularly valuable as it introduces a stable benzyl group into the final product, a common structural motif in biologically active compounds. The power of this approach lies in its ability to construct molecules with significant complexity and diversity from a set of readily available starting materials. rug.nl

Below is a representative table for a Ugi four-component reaction (U-4CR) illustrating how a chemical library can be generated using Benzene, (isocyanomethyl)-.

| Aldehyde (R1-CHO) | Amine (R2-NH2) | Carboxylic Acid (R3-COOH) | Isocyanide (R4-NC) | Resulting Product Scaffold |

|---|---|---|---|---|

| Benzaldehyde | Aniline | Acetic Acid | Benzene, (isocyanomethyl)- | α-Acylamino Amide |

| Cyclohexanecarboxaldehyde | Methylamine | Benzoic Acid | Benzene, (isocyanomethyl)- | |

| Isobutyraldehyde | tert-Butylamine | Formic Acid | Benzene, (isocyanomethyl)- | |

| Formaldehyde | Benzylamine | Propionic Acid | Benzene, (isocyanomethyl)- |

Integration in Isocyanide-Based Polymers and Advanced Materials

The unique reactivity of the isocyanide functional group extends to the field of polymer science, where derivatives of Benzene, (isocyanomethyl)-, such as 1,3- or 1,4-diisocyanomethylbenzene, serve as monomers for the synthesis of advanced isocyanide-based polymers (IBPs). nih.gov While the synthesis of IBPs has faced challenges due to the lack of highly efficient polymerization methods, modern organic chemistry has provided new pathways to create these functional macromolecules. nih.gov

Diisocyanide monomers are particularly useful for constructing polymers with diverse backbones, including heterocyclic, spiro-heterocyclic, and bispiro-heterocyclic structures. nih.govresearchgate.net Research has shown that IBPs incorporating dimethylbenzene moieties, derived from xylylene diisocyanide monomers, can exhibit characteristics of black materials. nih.gov These properties make them potentially suitable for applications in advanced technologies such as pyroelectric sensors, thermal detectors, and other optical instruments. nih.govresearchgate.net

The polymerization of isocyanides can be achieved through various transition metal-mediated methods, leading to polymers with well-defined helical structures, known as poly(isocyanide)s. acs.org The properties of these polymers can be tuned by incorporating different functional pendants into the linear polymer chains, which can be achieved using monomers with a single isocyanide group or through multicomponent polymerization techniques. nih.govrsc.org For example, the Passerini multicomponent reaction has been employed to create novel reactive monomers that can be subsequently polymerized to form well-defined homopolymers and copolymers. rsc.org This synthetic versatility allows for the design of advanced materials with tailored optical, electronic, and biological properties. nih.gov

| Monomer Type | Resulting Polymer Structure | Potential Applications | Reference |

|---|---|---|---|

| Diisocyanides (e.g., diisocyanomethylbenzene) | Heterocyclic, Spiro-heterocyclic Polymers | Pyroelectric sensors, Thermal detectors, Optical instruments | nih.govresearchgate.net |

| Single Isocyanides (Functionalized) | Linear Polymers with Functional Pendants | Materials with aggregation-induced emission, Optical activity | nih.gov |

| Monomers from Passerini Reaction | Homopolymers and Copolymers (e.g., Polystyrene derivatives) | Novel multifunctional materials, Post-polymerization modification | rsc.org |

Computational and Mechanistic Investigations of Benzene, Isocyanomethyl Reactions

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving isocyanides. DFT calculations allow for the mapping of potential energy surfaces, identifying stable intermediates and the transition states that connect them.

Studies on the isomerization of benzyl (B1604629) isocyanide have utilized DFT to analyze the reactant and transition state structures. These investigations have highlighted the significant role of entropy, particularly the decrease in entropy from the hindered rotation of the phenyl group at the transition state, which is a major contributor to the experimentally observed entropy of activation. researchgate.net

In the context of cycloaddition reactions, DFT has been employed to explore various competitive reaction channels. For instance, in the reaction between 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene and benzoyl isocyanate, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to investigate pathways including acs.orgacs.org-sigmatropic rearrangements and [4+2] cycloadditions. acs.org The calculations revealed that for the formation of urea, both pathways are competitive with similar energy barriers, while the formation of isourea is energetically favored through the [4+2] cycloaddition channels. acs.org

Furthermore, DFT studies have been applied to understand the multistep migratory insertion of isocyanides into metal-carbon bonds. acs.org By computing the geometries and relative stabilities of stationary points on the potential energy surface, researchers have localized transition states for key steps. These calculations have provided a rationale for experimentally observed temperature selectivity in such reactions, attributing it to the interplay of enthalpic and entropic contributions to the activation barriers for different pathways. acs.org

DFT has also been used to rationalize regioselectivity in reactions by analyzing spin density distribution, distortion and interaction energies, and Mayer bond orders. researchgate.net The energy profiles of proposed reaction pathways can be thoroughly investigated, providing a detailed picture of the reaction mechanism. researchgate.netresearchgate.net For C-H bond rupture in benzene (B151609), a precursor structure, DFT calculations have determined activation and reaction energies of 169.456 kcal/mol and 118.346 kcal/mol, respectively, with the molecule maintaining C₂ᵥ coplanar symmetry along the reaction path. yu.edu.jo

Quantum Chemical Calculations for Ground and Excited State Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules like benzyl isocyanide in both their ground and excited states. These calculations provide insights into molecular orbitals, electron density distribution, and energies, which dictate the molecule's reactivity and spectroscopic behavior.

Calculations on benzene and its derivatives have explored the effects of substituents on properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scispace.com The isocyanomethyl group, with its unique electronic character, influences the electronic properties of the benzene ring. The ground-state energy of the benzene ring itself has been a subject of extensive study to push the limits of contemporary electronic structure theory, establishing benchmark values for correlation energies. aps.orgnsf.gov

For excited states, methods like Equation-Of-Motion Coupled-Cluster (EOM-CC) are used to provide accurate excitation energies. arxiv.org The electronic properties of aromatic isocyanides are significantly affected upon photoexcitation. The distribution of molecular orbitals, particularly the LUMO, changes, which can lead to phenomena like the shortening of inter-ring bonds in biphenyl (B1667301) systems. researchgate.net This electronic reorganization upon excitation is crucial for understanding the photochemical behavior of benzyl isocyanide and related compounds. researchgate.net

The table below summarizes key computed properties for Benzene, (isocyanomethyl)-.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 117.15 g/mol | nih.gov |

| XLogP3 | 1.6 | nih.gov |

| Exact Mass | 117.057849228 Da | nih.gov |

| Topological Polar Surface Area | 4.4 Ų | nih.gov |

| Heavy Atom Count | 9 | nih.gov |